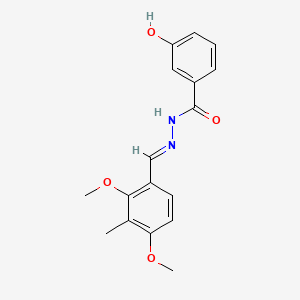![molecular formula C18H20ClN3O3 B4284670 N-(3-chloro-2-methylphenyl)-2-[(3,4-dimethylphenoxy)acetyl]hydrazinecarboxamide](/img/structure/B4284670.png)
N-(3-chloro-2-methylphenyl)-2-[(3,4-dimethylphenoxy)acetyl]hydrazinecarboxamide
説明
N-(3-chloro-2-methylphenyl)-2-[(3,4-dimethylphenoxy)acetyl]hydrazinecarboxamide, commonly known as C16, is a chemical compound that has been extensively studied for its potential therapeutic applications. C16 is a hydrazinecarboxamide derivative that exhibits anticancer, anti-inflammatory, and antifungal properties.
作用機序
The exact mechanism of action of C16 is not fully understood. However, studies have suggested that C16 may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. C16 may also exert its anti-inflammatory activity by inhibiting the activation of NF-κB and MAPK signaling pathways. Additionally, C16 may exert its antifungal activity by disrupting fungal cell membranes.
Biochemical and physiological effects:
C16 has been shown to exhibit both biochemical and physiological effects. Biochemically, C16 has been shown to inhibit the activity of various enzymes, including topoisomerase II, COX-2, and 5-LOX. Physiologically, C16 has been shown to inhibit tumor growth, reduce inflammation, and improve survival rates in animal models.
実験室実験の利点と制限
One advantage of using C16 in lab experiments is its broad range of potential therapeutic applications. Additionally, C16 has been shown to exhibit low toxicity and high selectivity towards cancer cells. However, one limitation of using C16 in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability.
将来の方向性
There are several future directions for the study of C16. One direction is to further investigate its mechanism of action and identify potential molecular targets. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, future studies could focus on the development of novel drug delivery systems to improve its bioavailability and efficacy. Finally, more preclinical and clinical studies are needed to determine its safety and efficacy in humans.
科学的研究の応用
C16 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. C16 has also been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines. Additionally, C16 has been shown to exhibit antifungal activity against various fungal strains.
特性
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-[[2-(3,4-dimethylphenoxy)acetyl]amino]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3/c1-11-7-8-14(9-12(11)2)25-10-17(23)21-22-18(24)20-16-6-4-5-15(19)13(16)3/h4-9H,10H2,1-3H3,(H,21,23)(H2,20,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCZRVSHFKEJAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NNC(=O)NC2=C(C(=CC=C2)Cl)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-bromo-4-[(4-butyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline](/img/structure/B4284588.png)
![4-{[4-(2,5-dimethoxybenzyl)-1-piperazinyl]carbonyl}-6-methyl-2-(2-pyridinyl)quinoline](/img/structure/B4284590.png)
![4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-7,8-dimethyl-2-(2-pyridinyl)quinoline](/img/structure/B4284596.png)
![4-({2-[1-(3-nitrophenyl)ethylidene]hydrazino}carbonyl)benzamide](/img/structure/B4284598.png)
![N'-{5-bromo-2-[(2,6-dichlorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide](/img/structure/B4284599.png)
![N'-{5-bromo-2-[(3-chlorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide](/img/structure/B4284601.png)

![5-chloro-N'-{5-chloro-2-[(3-chlorobenzyl)oxy]benzylidene}-2-hydroxybenzohydrazide](/img/structure/B4284615.png)
![2-(4-{N-[(5-ethyl-3-thienyl)carbonyl]ethanehydrazonoyl}phenoxy)acetamide](/img/structure/B4284617.png)
![2-[(6-bromo-2-naphthyl)oxy]-N'-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzylidene)acetohydrazide](/img/structure/B4284628.png)
![N'-{[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-3,5-dihydroxybenzohydrazide](/img/structure/B4284642.png)
![N'-{[1-(3-chlorobenzyl)-1H-indol-3-yl]methylene}-3,5-dihydroxybenzohydrazide](/img/structure/B4284650.png)
![N-{3-[N-(2-hydroxy-1-naphthoyl)ethanehydrazonoyl]phenyl}-2-methylbenzamide](/img/structure/B4284656.png)
![2-[(4-chloro-3-methylphenoxy)acetyl]-N-(3,5-dimethylphenyl)hydrazinecarboxamide](/img/structure/B4284665.png)